Gibberellin A60
Description
Properties
Molecular Formula |
C19H24O6 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R,14R)-5,14-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)6-3-10(17)19-11(20)4-5-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19+/m1/s1 |
InChI Key |
XPVLCCOOMVYREG-KDOUOODKSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12CCC(C3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Origin of Product |
United States |
Preparation Methods
Hydration of Enone (6a)
Enone (6a), derived from GA3, undergoes acid-catalyzed hydration using aqueous acetic acid to yield a mixture of 1α- and 1β-alcohols (7a and 8a) in a 3:1 ratio. This step introduces the critical 1β-hydroxy group necessary for subsequent lactonization.
Acetylation of 1β-Alcohol (8a)
The 1β-alcohol (8a) is acetylated using acetic anhydride and toluene-p-sulphonic acid to form diacetate (9a). This reaction achieves 95% yield under anhydrous conditions, preventing dehydration to enone (6a).
Sodium Borohydride Reduction
Diacetate (9a) is reduced with sodium borohydride in ethanol, producing a 3:2 mixture of 3α- and 3β-alcohols (10a and 11a). Thiobenzoylation of this mixture selectively isolates the 3β-alcohol (11a), which is hydrolyzed to yield GA60.
Final Hydrolysis and Lactonization
The 3β-alcohol (11a) undergoes alkaline hydrolysis with potassium carbonate in methanol, followed by lactonization under acidic conditions to form GA60. The final product is purified via column chromatography and crystallized from acetone-light petroleum.
Analytical Characterization
GA60 is characterized using advanced spectroscopic techniques:
Table 1: Spectroscopic Data for GA60
| Technique | Key Data |
|---|---|
| IR (KBr) | 3460 (OH), 1788 (lactone C=O), 1727 (ester C=O), 1667 (C=C), 928 cm⁻¹ |
| ¹H NMR | δ 3.74 (CO₂CH₃), 3.99 (1-H, br s), 4.91–5.22 (17-H₂, br s) |
| Mass Spectrometry | m/z 362 (M⁺, 48%), 344 (10%), 330 (100%), 312 (27%), 303 (85%) |
Chromatographic Validation
Gas-liquid chromatography–mass spectrometry (GLC-MS) confirms the identity of synthetic GA60 with natural samples from T. aestivum. The methyl ester trimethylsilyl ether derivative of GA60 exhibits identical retention times and fragmentation patterns to the natural compound.
Challenges and Optimization
Byproduct Formation
During thiobenzoylation, minor byproducts such as 17-bromo-15-ene (21) and 16,17-dihydro derivatives are observed. These are minimized by rigorous drying of reagents and controlled reaction temperatures.
Yield Improvements
The overall yield of GA60 from GA3 is approximately 15–20%. Optimizing the acetylation and reduction steps increases throughput, while droplet counter-current chromatography (DCCC) enhances purity.
Natural Occurrence and Biological Relevance
GA60 is detected in developing wheat grains and immature apple seeds (Pyrus malus), where it likely regulates growth and development. Its presence in phylogenetically distinct plants suggests conserved biosynthetic pathways for modified gibberellins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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